molecular formula C11H23ClN2O3 B12281740 Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate;hydrochloride

Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate;hydrochloride

Katalognummer: B12281740
Molekulargewicht: 266.76 g/mol
InChI-Schlüssel: AIVYOTGQZDOCNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate;hydrochloride: is a chemical compound with the molecular formula C11H22N2O3 . It is commonly used in organic synthesis and pharmaceutical research due to its versatile chemical properties. The compound is characterized by a piperazine ring substituted with a tert-butyl group and a methoxymethyl group, making it a valuable intermediate in the synthesis of various bioactive molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and methoxymethyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .

Analyse Chemischer Reaktionen

Types of Reactions: Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other bioactive compounds .

Biology: In biological research, the compound is used to study the effects of piperazine derivatives on biological systems. It is often employed in the development of new drugs targeting specific enzymes or receptors .

Medicine: Its unique structure allows for the modification of its chemical properties to enhance its pharmacological activity .

Industry: In the industrial sector, tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate is used in the production of specialty chemicals and materials. Its versatility makes it a valuable component in various manufacturing processes .

Wirkmechanismus

The mechanism of action of tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The piperazine ring and the substituents on the compound play a crucial role in determining its binding affinity and specificity towards the molecular targets .

Vergleich Mit ähnlichen Verbindungen

  • Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 1-piperazinecarboxylate
  • 1-Boc-piperazine
  • 1-Boc-3-piperidone

Comparison: Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate is unique due to the presence of both a tert-butyl group and a methoxymethyl group on the piperazine ring. This combination of substituents imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it a valuable intermediate in various synthetic and research applications .

Eigenschaften

Molekularformel

C11H23ClN2O3

Molekulargewicht

266.76 g/mol

IUPAC-Name

tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(14)13-6-5-12-9(7-13)8-15-4;/h9,12H,5-8H2,1-4H3;1H

InChI-Schlüssel

AIVYOTGQZDOCNR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCNC(C1)COC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.